REACTION_CXSMILES
|
C([O:3][C:4](=[O:22])[CH2:5][C:6]1(C(OCC)=O)[CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[C:11]([F:15])[CH:12]=2)[C:7]1=[O:16])C.Cl.C(O)(=O)C>>[F:15][C:11]1[CH:12]=[C:13]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:16])[CH:6]([CH2:5][C:4]([OH:22])=[O:3])[CH2:14]2 |f:1.2|
|
Name
|
Ethyl 2-(2-ethoxy-2-oxo-ethyl)-5-fluoro-1-oxo-indane-2-carboxylate
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1(C(C2=CC=C(C=C2C1)F)=O)C(=O)OCC)=O
|
Name
|
HCl acetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(=O)O
|
Name
|
mixture
|
Quantity
|
1.4 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
Reaction mass
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness, 10 ml water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (40 ml×3)
|
Type
|
WASH
|
Details
|
Organic layer was washed with sat brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
WASH
|
Details
|
Crude product was washed with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2CC(C(C2=CC1)=O)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 280 mg | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |